Product packaging for Candicine(Cat. No.:CAS No. 6656-13-9)

Candicine

Cat. No.: B1211171
CAS No.: 6656-13-9
M. Wt: 180.27 g/mol
InChI Key: PTOJXIKSKSASRB-UHFFFAOYSA-O
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Description

Definition and Classification within Natural Products Chemistry

Candicine is a naturally occurring organic compound classified within the field of natural products chemistry. It is specifically identified as a quaternary ammonium (B1175870) salt featuring a phenethylamine (B48288) skeleton. Chemically, this compound is the N,N,N-trimethyl derivative of the well-known biogenic amine, tyramine (B21549). Due to its natural origin and the presence of a positively charged nitrogen atom in its molecular structure, it is categorized as an alkaloid. wikipedia.orghmdb.cafoodb.ca

Alkaloids represent a diverse group of naturally occurring chemical compounds that contain primarily basic nitrogen atoms. This compound's structure, with its quaternary ammonium group, places it within this broad class of nitrogen-containing natural products. wikipedia.orgpageplace.de The dominant chemical characteristics of this compound are its nature as a quaternary ammonium salt and a phenol. wikipedia.org The quaternary ammonium cation exists in association with various anions, commonly forming salts such as the iodide and chloride. wikipedia.org The name "this compound" when used alone is not always unequivocally chemically defined due to the associated counterion. wikipedia.org

This compound belongs to the class of phenethylamines, which are compounds characterized by a phenethylamine moiety consisting of a phenyl group substituted at the second position by an ethan-1-amine. hmdb.cafoodb.ca

Historical Context of Discovery and Initial Scientific Inquiry

This compound was first isolated from the Argentinian cactus Trichocereus candicans, from which its name is derived. wikipedia.org This cactus species, now reclassified as Echinopsis candicans, can contain significant amounts of this compound. wikipedia.org The alkaloid was also found in other Trichocereus species. wikipedia.org

Early scientific investigations into this compound, sometimes referred to under the name "hordenine methiodide," included pharmacological studies. wikipedia.org These early studies, such as those conducted by Barger and Dale, primarily examined its effects in animal models like cats and using isolated animal organ preparations. wikipedia.org These researchers noted a resemblance between the effects of this compound and nicotine (B1678760). wikipedia.org For instance, this compound was observed to induce contractions in isolated sections of rabbit jejunum at specific concentrations, and intravenous administration in cats produced a rise in blood pressure similar to that caused by nicotine. wikipedia.org Toxic doses in these early studies were found to result in respiratory paralysis. wikipedia.org

In the late 1950s, Japanese researchers isolated a toxic compound from malted barley, naming it "maltoxin." wikipedia.org Following pharmacological studies on this compound, it was determined that maltoxin was identical to this compound, and the older name, this compound, has been retained in subsequent literature. wikipedia.org Further pharmacological investigations summarized by Reti also highlighted the similarity in effects between this compound and nicotine. wikipedia.org Experiments conducted by Luduena indicated that this compound initially stimulated, then blocked ganglionic transmission. wikipedia.org

This compound has also been reported in other plant sources, including several species of the genus Citrus, barley, Senegalia berlandieri, Fagaropsis glabra, Galipea officinalis, and Stapelia gigantea. wikipedia.orgfoodb.canih.govbiocrick.comnih.govresearchgate.netmedchemexpress.com Its presence has also been noted in the skin of the frog Leptodactylus pentadactylus pentadactylus, although its occurrence in amphibians is more limited compared to its positional isomer, leptodactyline. wikipedia.org

While early studies provided initial insights into its properties, the properties of this compound have not been as extensively studied with modern techniques compared to some other natural products. wikipedia.orghmdb.ca

Table 1: Selected Sources of this compound

Source OrganismTypeReference
Echinopsis candicans (formerly Trichocereus candicans)Plant wikipedia.org
Hordeum vulgare (Barley)Plant wikipedia.orghmdb.cafoodb.ca
Citrus genus speciesPlant wikipedia.orgbiocrick.comnih.govresearchgate.net
Senegalia berlandieriPlant foodb.canih.gov
Fagaropsis glabraPlant foodb.canih.gov
Galipea officinalisPlant biocrick.com
Stapelia giganteaPlant medchemexpress.comtargetmol.com
Leptodactylus pentadactylus pentadactylusAnimal (Frog) wikipedia.org

Table 2: Chemical Properties of this compound (as cation)

PropertyValueReference
Chemical FormulaC₁₁H₁₈NO⁺ wikipedia.orguni.lucdutcm.edu.cn
Molar Mass180.27 g/mol (cation) wikipedia.orguni.lucdutcm.edu.cn
AppearanceColorless solid (as chloride and iodide salts) wikipedia.org
Solubility in WaterHighly soluble (as chloride and iodide salts) wikipedia.org
Melting Point (iodide)234 °C wikipedia.org
Melting Point (chloride)285 °C (decomposition) wikipedia.org
PubChem CID23135 wikipedia.orgnih.govcdutcm.edu.cncenmed.comscispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18NO+ B1211171 Candicine CAS No. 6656-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOJXIKSKSASRB-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901642
Record name Candicine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6656-13-9, 3761-58-8
Record name Candicine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Candicine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candicine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Candicine
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Natural Occurrence and Phytochemical Distribution

Identification of Plant Sources and Geographical Distribution

Candicine has been identified in a variety of plant species across different families, most notably in the Cactaceae (cactus family) and Rutaceae (citrus family), as well as in the Poaceae (grass family).

The primary and richest source of this compound is the cactus Echinopsis candicans, formerly known as Trichocereus candicans. llifle.comwikipedia.org This species is endemic to Argentina, where it is found in the provinces of Buenos Aires, Córdoba, La Pampa, La Rioja, Mendoza, San Juan, and San Luis. llifle.comwikipedia.org It typically grows in Chaco woodlands, monte shrublands, and on pampa outcrops at altitudes ranging from 0 to 2,000 meters. llifle.com Some studies indicate its native range may also extend to Bolivia, Paraguay, Uruguay, and southern Brazil. botanicohub.com This cactus can contain up to 5% this compound by dry weight. wikipedia.org

This compound is also present in other species of the genus Trichocereus (now largely reclassified under Echinopsis). For instance, it is found in Trichocereus macrogonus var. pachanoi (San Pedro cactus), which is native to the Andes Mountains of Ecuador, Peru, and Colombia, and is also found in Argentina, Bolivia, Chile, and Venezuela. wikipedia.org

Within the Rutaceae family, this compound has been detected in several plants of the genus Citrus. wikipedia.org Citrus aurantium (bitter orange), native to tropical Asia, is a known source of this compound along with other phenethylamine (B48288) alkaloids. academicjournals.org Due to cultivation, Citrus species are now distributed throughout tropical and subtropical regions of the world. academicjournals.orgresearchgate.net

The grass family, Poaceae, also contains this compound. It has been isolated from malted barley (Hordeum vulgare), where it was initially given the name "maltoxin". wikipedia.org Barley originated in Western Asia and North Africa and is now one of the most widely cultivated cereals globally. nativeplanttrust.org

Table 1: Plant Sources of this compound and Their Geographical Distribution

Plant Family Species Common Name Geographical Distribution
Cactaceae Echinopsis candicans (syn. Trichocereus candicans) Torch Cactus Endemic to Argentina; also reported in Bolivia, Paraguay, Uruguay, and southern Brazil. llifle.comwikipedia.orgbotanicohub.com
Cactaceae Trichocereus macrogonus var. pachanoi San Pedro Cactus Native to Ecuador, Peru, and Colombia; also found in Argentina, Bolivia, Chile, and Venezuela. wikipedia.org
Rutaceae Citrus aurantium and other Citrus spp. Bitter Orange Native to tropical Asia; now cultivated in tropical and subtropical regions worldwide. academicjournals.orgresearchgate.net
Poaceae Hordeum vulgare Barley Originated in Western Asia and North Africa; now cultivated globally. nativeplanttrust.org

Co-occurrence with Structurally Related Biogenic Amines

This compound frequently co-occurs with other structurally related biogenic amines, which are also derived from the amino acid tyrosine. The specific profile of these co-occurring alkaloids can vary depending on the plant species.

In Echinopsis candicans, this compound is found in high concentrations alongside the closely related alkaloid hordenine (B123053). wikipedia.org Hordenine is the N,N-dimethyl derivative of tyramine (B21549), while this compound is the N,N,N-trimethyl derivative.

Trichocereus macrogonus var. pachanoi contains a complex mixture of phenethylamine alkaloids. Alongside this compound, this species is known to contain mescaline, 3,4-dimethoxyphenethylamine, 3-methoxytyramine, 4-hydroxy-3,5-dimethoxyphenethylamine, anhalonidine, anhalinine, hordenine, and tyramine. wikipedia.org

In Citrus aurantium, this compound is part of a group of phenethylamine alkaloids that includes synephrine (the main alkaloid), octopamine, tyramine, and N-methyltyramine. academicjournals.orgnih.gov

Barley (Hordeum vulgare) is a well-known source of hordenine. foodb.ca It also contains other phenolamides, such as hordatines, which are derived from hydroxycinnamic acids and polyamines like agmatine. researchgate.netmdpi.com The biosynthetic pathway leading to this compound from tyramine involves sequential N-methylation, a process that also produces the intermediates N-methyltyramine and hordenine.

Table 2: Co-occurrence of this compound with Structurally Related Biogenic Amines

Plant Species Co-occurring Biogenic Amines
Echinopsis candicans Hordenine wikipedia.org
Trichocereus macrogonus var. pachanoi Hordenine, Tyramine, Mescaline, 3,4-dimethoxyphenethylamine, 3-Methoxytyramine, 4-hydroxy-3,5-dimethoxyphenethylamine, Anhalonidine, Anhalinine wikipedia.org
Citrus aurantium Hordenine, N-Methyltyramine, Octopamine, Synephrine, Tyramine academicjournals.orgnih.gov
Hordeum vulgare Hordenine, Tyramine, N-Methyltyramine (as biosynthetic precursors), Hordatines foodb.caresearchgate.netmdpi.com

Biosynthesis and Enzymatic Pathways

Elucidation of Precursor Utilization and Methylation Steps

The biosynthetic pathway of candicine begins with the decarboxylation of tyrosine to form tyramine (B21549). Tyramine serves as the primary precursor for this compound biosynthesis wikipedia.orgwikipedia.orgresearchgate.net. Subsequently, tyramine undergoes a series of sequential N-methylation reactions. This stepwise methylation process involves the addition of methyl groups to the nitrogen atom of tyramine.

The proposed pathway involves the following intermediates:

Tyramine: The initial amine precursor, formed by the decarboxylation of tyrosine wikipedia.orgwikipedia.orgresearchgate.net.

N-methyltyramine: Formed by the first methylation of tyramine wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org.

Hordenine (B123053) (N,N-dimethyltyramine): Formed by the second methylation of N-methyltyramine wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org.

This compound (N,N,N-trimethyltyramine): The final product, resulting from the third and final methylation of hordenine wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org.

Each methylation step involves the addition of a methyl group to the nitrogen atom, ultimately leading to the positively charged quaternary ammonium (B1175870) structure characteristic of this compound wikipedia.org. This pathway highlights the sequential conversion of a primary amine (tyramine) to a secondary amine (N-methyltyramine), then a tertiary amine (hordenine), and finally to a quaternary ammonium compound (this compound).

Characterization of Biosynthetic Enzymes and Associated Genes

The methylation steps in the biosynthesis of this compound are catalyzed by N-methyltransferase enzymes researchgate.netwikipedia.org. These enzymes are responsible for transferring methyl groups, likely from a methyl donor such as S-adenosyl-L-methionine (SAM), to the nitrogen atom of the substrates.

Specifically, the enzyme responsible for the first methylation step, converting tyramine to N-methyltyramine, has been identified as tyramine N-methyltransferase wikipedia.org. While it is suggested that the subsequent methylation steps, leading to hordenine and this compound, are also carried out by N-methyltransferases, the specific enzymes catalyzing the second and third methylation steps may or may not be the same enzyme responsible for the first step wikipedia.org. Research efforts have focused on identifying the genes encoding these N-methyltransferases, particularly in plants known to produce this compound and its precursors, such as barley (Hordeum vulgare) researchgate.net. The characterization of these enzymes and their corresponding genes is crucial for a complete understanding of the genetic and biochemical basis of this compound biosynthesis.

Regulation of Biosynthetic Gene Expression

Information specifically on the regulation of this compound biosynthetic gene expression is limited. However, studies on the biosynthesis of related compounds, such as hordenine (a direct precursor), in plants like barley provide some insights into potential regulatory mechanisms. Research has indicated that the accumulation of hordenine and N-methyltyramine in barley roots can be influenced by nutrient availability d-nb.info. For instance, the content of these precursors was observed to be significantly higher under conditions of nitrogen and phosphorus deficiency d-nb.info. This suggests that the expression of genes encoding the biosynthetic enzymes in this pathway may be responsive to nutrient stress, potentially as part of the plant's metabolic adaptation. Further research is needed to fully elucidate the specific transcriptional regulatory factors and mechanisms that control the expression of the genes involved in this compound biosynthesis.

Mechanistic Studies of Biological Interaction

Molecular and Cellular Mechanisms of Action

The molecular and cellular mechanisms of action of candicine involve its interaction with various biological targets, influencing physiological processes.

Modulation of Neurotransmitter Systems and Receptors

This compound has been noted for its resemblance to nicotine (B1678760) in early pharmacological studies, suggesting potential interactions with neurotransmitter systems, particularly those involving acetylcholine (B1216132) and catecholamines. wikipedia.org Nicotine is known to act on nicotinic acetylcholine receptors, which are ligand-gated ion channels involved in neurotransmission. khanacademy.org The observed stimulation of autonomic ganglia and release of catecholamines from the adrenal medulla by this compound further support its influence on the sympathetic nervous system. wikipedia.org Adrenergic receptors, targeted by catecholamines like norepinephrine (B1679862) and epinephrine, are G protein-coupled receptors that play a key role in the sympathetic "fight-or-flight" response. wikipedia.org These receptors are classified into alpha and beta subtypes, each mediating different cellular responses through various signaling cascades. wikipedia.orgnih.gov

While direct, detailed studies on this compound's specific binding affinities and modulation of individual neurotransmitter receptor subtypes using modern techniques appear limited in the provided search results, its structural similarity to tyramine (B21549), a biogenic amine, and the observed pharmacological effects strongly suggest interactions within the monoaminergic and cholinergic systems. wikipedia.orgwikiwand.com

Ligand-Receptor Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of ligand-receptor binding is crucial for characterizing the interaction between a compound like this compound and its biological targets. These studies provide insights into the rate of binding and dissociation (kinetics) and the affinity and spontaneity of the binding process (thermodynamics). physicallensonthecell.orgfrontiersin.orgrsc.orgnih.gov

Ligand-receptor binding typically involves the formation of a reversible complex, and the interaction can be described by equilibrium dissociation constants (Kd) and kinetic rate constants (kon and koff). physicallensonthecell.orgnih.gov A smaller Kd value indicates a stronger binding affinity. physicallensonthecell.org Kinetic parameters like the dissociation rate constant (koff) are also important as they relate to the residence time of the ligand on the receptor, influencing the duration of the biological effect. rsc.orgnih.gov

While the general principles of ligand-receptor binding kinetics and thermodynamics are well-established physicallensonthecell.orgfrontiersin.orgrsc.orgnih.govfrontiersin.org, specific experimental data detailing the binding kinetics and thermodynamics of this compound with identified biological targets were not prominently found within the provided search results. Research in this area for this compound would involve techniques such as radioligand binding assays, surface plasmon resonance, or computational methods like molecular dynamics simulations to determine these parameters. frontiersin.orgfrontiersin.org

Interactions with Ion Channels and Transporters

This compound's reported neuromuscular blocking effects of the depolarizing type suggest potential interactions with ion channels involved in neuromuscular transmission. wikipedia.org Nicotinic acetylcholine receptors, which are ligand-gated ion channels, are key players at the neuromuscular junction. khanacademy.orgbenzoinfo.com Activation of these channels leads to influx of ions and depolarization of the muscle cell membrane. benzoinfo.com Depolarizing neuromuscular blockers function by persistently activating these receptors, preventing further signaling.

Beyond direct receptor interaction, compounds can also influence ion channel function by altering membrane properties or interacting with scaffolding proteins. nih.govmdpi.com

Furthermore, this compound's structural relationship to tyramine and its potential involvement in monoaminergic systems raise the possibility of interactions with neurotransmitter transporters. wikiwand.comfrontiersin.org Neurotransmitter transporters, such as the sodium-dependent serotonin (B10506) transporter (SLC6A4), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus regulating their concentration and signaling duration. frontiersin.orgclevelandclinic.orgnih.gov Some studies have explored the interaction of components of traditional medicines with transporters like SLC6A4. frontiersin.org

Although the provided search results mention potential interactions with ligand-gated ion channels in a broader context biosynth.comresearchgate.net, specific detailed studies on how this compound interacts with particular ion channels or neurotransmitter transporters were not extensively available. One study using network pharmacology suggested this compound might target SLC6A4. frontiersin.org

Influence on Cellular Signaling Cascades

Cellular signaling cascades are intracellular pathways that transmit signals from receptors on the cell surface to downstream effectors, ultimately leading to a cellular response. nih.gov These cascades often involve a series of protein phosphorylation events and the generation of second messengers. researchgate.netmdpi.comnih.gov

Given the potential interactions of this compound with neurotransmitter receptors, it is plausible that it could influence downstream signaling pathways coupled to these receptors. For instance, adrenergic receptors are G protein-coupled receptors that can activate or inhibit adenylate cyclase, affecting intracellular cAMP levels, or activate phospholipase C, leading to changes in intracellular calcium. wikipedia.orgnih.gov

While the search results discuss various signaling pathways in the context of cellular responses, particularly in Candida albicans nih.govresearchgate.netmdpi.comnih.govrsc.org, and mention ligand binding playing an essential role in cellular signaling physicallensonthecell.orgfrontiersin.orgfrontiersin.org, direct experimental evidence detailing the specific cellular signaling cascades modulated by this compound in mammalian systems was not readily found. Research in this area would involve investigating the activation or inhibition of key signaling molecules and pathways in cells treated with this compound.

Enzymatic Activity Modulation (e.g., Monoamine Oxidases)

This compound's structural relationship to tyramine, a substrate for monoamine oxidases (MAOs), suggests a potential interaction with these enzymes. wikiwand.comclevelandclinic.orgmedlineplus.gov MAOs are crucial enzymes involved in the metabolism and degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, as well as other biogenic amines like tyramine. clevelandclinic.orgmedlineplus.govnih.govmayoclinic.orgevotec.comresearchgate.net There are two main isoforms, MAO-A and MAO-B, with different substrate specificities and tissue distributions. evotec.com Inhibition of MAO activity can lead to increased levels of monoamine neurotransmitters in the synaptic cleft. clevelandclinic.orgmayoclinic.org

Some research, particularly in the context of traditional medicine formulations containing this compound, has explored the potential for this compound to interact with MAO-A. frontiersin.orgresearchgate.net Molecular docking studies have been used to predict the binding energy and interactions of compounds, including this compound, with enzymes like MAO-A. frontiersin.org One study indicated binding energy scores for this compound against MAOA. frontiersin.org

Table 4.1.5 provides an example of binding energy scores from a study investigating compounds from a traditional medicine formulation against MAOA and SLC6A4.

CompoundTargetBinding Energy (kcal/mol)
Berberine (B55584)SLC6A4-10.1
BaicaleinSLC6A4-10
TetrahydroberberineSLC6A4-8.8
This compoundSLC6A4-6.5
BerberineMAOA-8.4
BaicaleinMAOA-8.4
TetrahydroberberineMAOA-7.6
This compoundMAOA-6.2

Data extracted from a study using molecular docking analysis frontiersin.org.

While these docking studies suggest potential interactions, experimental validation through enzyme inhibition assays would be necessary to confirm the extent and nature of this compound's modulation of MAO activity.

In Vitro Pharmacological Investigations

In vitro pharmacological investigations are essential for characterizing the biological activities of a compound in a controlled laboratory setting, often using cells, tissues, or isolated enzyme systems. kyinno.comselvita.com These studies can provide valuable information on a compound's potency, efficacy, and mechanisms of action before moving to in vivo studies. kyinno.com

Early in vitro studies on this compound, referred to as hordenine (B123053) methiodide, utilized isolated animal organ preparations such as rabbit jejunum to observe its effects on smooth muscle contraction. wikipedia.org These experiments demonstrated that this compound could induce contractions. wikipedia.org Further in vitro studies by Luduena, summarized by Reti, investigated this compound's effects on ganglionic transmission, noting that it initially stimulated and then blocked transmission. wikipedia.org These studies also indicated the lack of muscarinic action and the ability of certain compounds like sparteine (B1682161) or tetrapropylammonium (B79313) iodide to counteract this compound's effects. wikipedia.org

More modern in vitro pharmacological investigations could involve a range of assays, including receptor binding assays to determine affinity and selectivity, enzyme inhibition assays to assess modulation of enzyme activity (such as MAOs), and cell-based assays to study effects on cellular signaling pathways, ion channel function, or transporter activity. selvita.com High-throughput screening methods can also be employed in vitro to rapidly assess the activity of compounds against a large panel of targets. selvita.com

While early in vitro studies provided initial insights into this compound's pharmacological profile wikipedia.org, comprehensive modern in vitro investigations covering all the aspects outlined in section 4.1 were not extensively detailed in the provided search results. One search result mentioned in vitro experimental studies being purely exploratory in the context of a hexa-herbal formulation containing this compound. ucl.ac.uk Another result noted antibacterial activity of a formulation containing this compound, suggesting potential mechanisms related to cell destruction or inhibition of bacterial virulence factors, although the specific contribution of this compound was not isolated. mdpi.com

Further in vitro studies are needed to fully characterize this compound's interactions with specific molecular targets and cellular pathways using contemporary pharmacological techniques.

Studies in Isolated Tissue Preparations

Research utilizing isolated tissue preparations has been instrumental in understanding the direct impact of various substances on muscle function, vascular reactivity, and nerve-muscle interactions reprocell.comnih.govnih.gov. These studies can involve electrical or chemical stimulation to elicit a response, and the effects of compounds like this compound on parameters such as force of contraction or relaxation can be quantified nih.govdmt.dk. Isolated organ baths and wire myographs are common systems used for these investigations, allowing for the study of tissues like smooth muscle from blood vessels, airways, and the gastrointestinal tract, as well as cardiac and skeletal muscle reprocell.comdmt.dk. While the provided search results discuss the general application and importance of isolated tissue studies, specific detailed research findings on this compound's mechanistic effects in such preparations were not extensively detailed within the provided snippets. However, the methodology is highly relevant for studying compounds that may affect muscle contractility or neurotransmission, areas where this compound has shown potential activity.

Functional Assays in Cellular Models

Cellular models offer a simplified system to investigate the molecular and cellular mechanisms of a compound's action, allowing for controlled experiments on specific cell types zeclinics.com. These in vitro assays can provide insights into various cellular processes, including cell viability, signaling pathways, and receptor interactions zeclinics.commdpi.com. Assays such as MTT assays for cell viability, ELISA for protein expression, and flow cytometry for apoptosis are commonly employed in cellular model studies mdpi.comresearchgate.net. While the provided search results mention this compound in the context of phytochemicals found in certain plants and its potential interaction with targets in in silico studies researchgate.netcabidigitallibrary.org, detailed functional assays of this compound in specific cellular models relevant to autonomic, neuromuscular, central nervous system, or gastrointestinal function were not prominently featured with specific data. However, cellular models are widely used to explore the mechanisms by which compounds influence receptor activity, ion channel function, or neurotransmitter release and signaling, all of which could be relevant to this compound's biological effects.

In Vivo Biological Activity in Model Organisms (Mechanistic Focus)

Studying the effects of compounds in living model organisms is crucial for understanding their complex interactions within a biological system and their impact on physiological processes zeclinics.com. Model organisms, ranging from C. elegans and Drosophila to zebrafish and rodents, offer varying levels of biological complexity and are chosen based on the research question zeclinics.comnih.govelifesciences.org. Mechanistic in vivo studies aim to elucidate the pathways and targets through which a compound exerts its effects in a living system.

Exploration of Autonomic Nervous System Responses

The autonomic nervous system (ANS) regulates involuntary physiological processes such as heart rate, blood pressure, respiration, and digestion through its sympathetic and parasympathetic divisions nih.govlumenlearning.comfundanest.org.arnih.gov. Sympathomimetic drugs, which mimic the effects of sympathetic activation, can act through various mechanisms, including direct receptor activation or modulation of neurotransmitter release and reuptake derangedphysiology.comwikipedia.orgmedscape.com. The ANS utilizes neurotransmitters like acetylcholine and norepinephrine to exert its control nih.govnih.gov. While some sources mention this compound in the context of sympathomimetic compounds scribd.com, detailed in vivo mechanistic studies specifically exploring this compound's effects on autonomic nervous system responses in model organisms, such as its impact on adrenergic or cholinergic receptors or neurotransmitter dynamics, were not extensively provided with specific experimental data in the search results. Studies in model organisms are essential to understand how this compound might influence the balance between sympathetic and parasympathetic activity and the resulting physiological outcomes.

Investigation of Neuromuscular Junction Dynamics

The neuromuscular junction (NMJ) is the synapse between a motor neuron and a muscle fiber, where acetylcholine is the primary neurotransmitter facilitating muscle contraction wikipedia.orgfrontiersin.orgnih.govpaulogentil.com. Studies in model organisms, particularly rodents, have been vital in understanding NMJ function and disorders nih.govfrontiersin.org. Research methods often involve electrophysiological recordings to assess synaptic transmission and muscle fiber responses nih.gov. While the search results highlight the importance of model organisms in studying NMJ dynamics nih.govfrontiersin.orgwikipedia.org, specific detailed mechanistic studies on how this compound affects neuromuscular transmission, such as its influence on acetylcholine release, receptor binding, or muscle fiber excitability in living organisms, were not prominently found with experimental data in the provided snippets.

Evaluation of Central Nervous System Effects

The central nervous system (CNS) is a complex network responsible for processing information and controlling behavior frontiersin.orgnih.gov. Model organisms like zebrafish and rodents are frequently used to investigate CNS function and the effects of various compounds nih.govnih.gov. Studies can explore the impact on neuronal activity, neurotransmitter systems, and behavior nih.gov. Cholinergic receptors, including muscarinic and nicotinic subtypes, are present in the CNS and play roles in processes like learning and memory nih.gov. While this compound is a quaternary ammonium (B1175870) compound and some quaternary ammonium compounds can have effects on the nervous system, detailed in vivo mechanistic studies specifically evaluating this compound's impact on CNS function, neuronal activity, or specific neurotransmitter systems in model organisms were not extensively presented with experimental data in the search results.

Impact on Gastrointestinal Physiology

The gastrointestinal (GI) tract is regulated by a complex interplay of neural and hormonal signals, including the autonomic nervous system nih.govnih.govunar.ac.id. Studies on GI physiology in model organisms can investigate motility, secretion, and absorption nih.govunar.ac.id. Isolated tissue preparations from the GI tract are also used to study muscle contractility and nerve-mediated control reprocell.comdmt.dk. While the search results touch upon the regulation of gastrointestinal function by the autonomic nervous system and hormones nih.govunar.ac.id, specific detailed in vivo mechanistic studies examining this compound's effects on gastrointestinal motility, secretion, or other physiological processes in model organisms were not extensively provided with experimental data in the search results.

Data Table

Synthetic Methodologies and Chemical Modifications

Total Synthesis Routes and Methodological Advancements

Early synthetic efforts for candicine focused on the N-methylation of related phenethylamines. One of the initial syntheses of this compound involved the preparation of this compound iodide through the N-methylation of hordenine (B123053) using methyl iodide. wikipedia.org This reaction is a recognized method for converting tertiary amines into quaternary ammonium (B1175870) salts. wikipedia.org Subsequent work also demonstrated the conversion of this compound iodide to this compound chloride by treating it with silver chloride. wikipedia.org

While natural extraction is a source of this compound, chemical synthesis provides a controlled method for its production and the generation of related compounds. Synthetic pathways commonly originate from simpler phenethylamine (B48288) precursors, employing methylation steps to achieve the necessary quaternization of the nitrogen atom. smolecule.com

Detailed, comprehensive total synthesis routes specifically for this compound, beyond the early methylation approach, and significant recent methodological advancements in its synthesis were not extensively detailed in the search results. However, the broader field of organic synthesis, particularly in the context of alkaloid synthesis, has seen advancements in techniques for constructing complex molecules with control over stereochemistry and regioselectivity rsc.orgrsc.orgwikipedia.org. These advancements in general synthetic methodologies could potentially be adapted for developing alternative or more efficient routes to this compound and its derivatives.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives primarily involve structural modifications targeting the phenolic hydroxyl group or the quaternary ammonium center. An example of a synthesized derivative is O-methyl this compound iodide, which is produced by the methylation of the phenolic hydroxyl group of this compound using methyl iodide. wikipedia.org

This compound shares structural similarities with other phenethylamine compounds, including tyramine (B21549) and hordenine. wikipedia.orgwikipedia.org Hordenine is the N,N-dimethyl derivative of tyramine, while this compound is the N,N,N-trimethyl derivative. wikipedia.orgwikipedia.org The natural biosynthesis of hordenine proceeds through the stepwise N-methylation of tyramine, forming N-methyltyramine as an intermediate before the final methylation to hordenine. wikipedia.org This biosynthetic pathway suggests a corresponding synthetic strategy for preparing N-methylated tyramine derivatives, culminating in the synthesis of this compound. N-methyltyramine, also known as 4-hydroxy-N-methylphenethylamine, is the N-methyl analog of tyramine and is also found in various plant species. wikipedia.org

The synthesis of analogues often involves altering existing functional groups or modifying the carbon framework. Examples from the synthesis of other compound classes, such as cinnoline (B1195905) derivatives, illustrate the use of reactions between hydrazine (B178648) derivatives and other organic molecules or intramolecular cyclization reactions to create novel heterocyclic structures ijper.org. Similarly, the synthesis of acyl derivatives of other alkaloids, such as cotarnine, showcases methods for introducing new functional groups onto existing alkaloid scaffolds orgsyn.org. These synthetic approaches in related chemical areas could potentially inform strategies for the synthesis of a diverse range of this compound analogues.

Chemical Reactivity and Functional Group Transformations

The chemical behavior of this compound is largely dictated by the presence of its quaternary ammonium salt and phenolic functionalities. wikipedia.org

Quaternary Ammonium Salt Reactivity: As a quaternary ammonium salt, this compound can exist in association with various anions, with iodide and chloride being common, forming "this compound iodide" and "this compound chloride". wikipedia.org Quaternary ammonium compounds are generally stable, and their reactions typically involve the nitrogen center, although these are less frequent compared to reactions at other functional groups. smolecule.com Their primary characteristic reactivity involves the formation of different salts. smolecule.com

Phenolic Group Reactivity: The phenolic hydroxyl group in this compound exhibits reactivity characteristic of phenols. While a specific pKa value for the phenolic proton is not widely reported, the presence of this group contributes to the weak acidity of aqueous solutions of this compound salts. wikipedia.org A known transformation of the phenolic group is its methylation using methyl iodide to yield O-methyl this compound iodide. wikipedia.org

General Functional Group Transformations: The principles and methodologies of general organic functional group transformations are applicable to this compound and its potential synthetic precursors for the creation of derivatives. These transformations encompass reactions involving alcohols, amines, and aromatic systems. Common examples of such transformations include the oxidation of alcohols, reduction of carbonyl compounds, nucleophilic and electrophilic substitution reactions, elimination and addition reactions, and rearrangement reactions. organic-synthesis.comsolubilityofthings.comyoutube.comelte.hu Furthermore, ongoing developments in C-H functionalization techniques offer potential new avenues for selectively modifying the aromatic ring of this compound. organic-chemistry.org

Although detailed research specifically on the extensive chemical reactivity and functional group transformations of this compound, beyond the methylation of the phenolic group, was not prominently found in the provided search results, the inherent functional groups present in this compound suggest potential reactivity patterns based on established organic chemistry principles.

Structure Activity Relationship Sar and Computational Chemistry

Principles of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and drug discovery that explores the relationship between the chemical structure of a molecule and its observed biological activity. wikipedia.orggardp.orgoncodesign-services.com By systematically modifying the chemical structure of a compound and evaluating the resulting changes in biological activity, researchers can identify the specific functional groups, structural motifs, and physicochemical properties that are crucial for interaction with a biological target and for eliciting a particular biological response. wikipedia.orggardp.org This analysis helps in understanding the mechanism of action and guiding the design of new compounds with improved potency, selectivity, and desired properties. gardp.org While the general principles of SAR are well-established and applied across various compound classes, specific detailed SAR studies focused solely on the intrinsic biological activities of Candicine were not prominently found in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. wikipedia.orgcreative-biostructure.com QSAR models use molecular descriptors (numerical representations of molecular features) to build predictive models that can estimate the activity of new, untested compounds based on their structures. creative-biostructure.comjapsonline.comjapsonline.com This computational approach is valuable for screening large chemical libraries, prioritizing synthesis efforts, and optimizing lead compounds. creative-biostructure.com Although QSAR is a widely used technique in drug discovery and is applied to various classes of compounds, including those with antifungal activity against Candida albicans japsonline.comjapsonline.com, specific published QSAR modeling studies focused exclusively on this compound were not identified in the provided search results. One study mentioned that further QSAR analysis of different active ingredients, including this compound as a trace constituent, was in progress but would be reported elsewhere. researchgate.net

In Silico Approaches: Molecular Docking and Molecular Dynamics Simulations

In silico approaches, such as molecular docking and molecular dynamics simulations, are powerful computational tools used to study the interactions between molecules, particularly the binding of a ligand (like a small molecule drug) to a biological target (such as a protein). nih.govebsco.com Molecular docking predicts the preferred binding orientation and affinity of a ligand within the binding site of a target protein, providing insights into the potential interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). mdpi.comeuropeanreview.org Molecular dynamics simulations extend this by simulating the time-dependent behavior of a molecular system, allowing researchers to observe the flexibility of both the ligand and the target, the stability of the complex, and the dynamic nature of their interactions in a simulated environment. ebsco.comnih.govnih.govrsc.orgmdpi.com These methods are crucial for understanding binding mechanisms, predicting binding free energies, and guiding the design of more effective ligands. ebsco.commdpi.com While molecular docking and dynamics are commonly applied in the study of various compounds and their interactions with biological targets, including studies related to Candida albicans nih.govnih.gov, specific detailed molecular docking or molecular dynamics simulation studies focused solely on this compound interacting with a defined biological target were not found in the search results, except for a mention of molecular docking in a network pharmacology study where this compound was one of several ingredients analyzed for potential targets in rheumatoid arthritis. frontiersin.org

Identification of Key Pharmacophoric Features for Biological Interactions

Pharmacophoric features are the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. arxiv.orgnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific spatial orientation. arxiv.orgnih.govresearchgate.net Identifying the key pharmacophoric features of active compounds is critical for understanding their binding to targets and for designing new molecules with similar biological activity. nih.gov Pharmacophore models can be derived from the structures of known active ligands (ligand-based) or from the structure of the biological target and its complex with a ligand (structure-based). arxiv.orgnih.gov While this compound possesses functional groups such as a hydroxyl group (potential hydrogen bond donor/acceptor) and a quaternary ammonium (B1175870) group (permanently positively charged, a positive ionizable feature), and an aromatic ring, which could contribute to pharmacophoric features, specific research detailing the identified key pharmacophoric features of this compound responsible for its biological interactions with particular targets was not found in the provided search results. The concept of pharmacophore identification is broadly applied in computational drug design nih.govarxiv.orgnih.govresearchgate.netscirp.org, but its specific application with detailed findings for this compound was not evident.

Advanced Analytical Chemistry Techniques in Candicine Research

Modern Extraction and Isolation Protocols

Traditional solvent extraction methods for alkaloids are often time-consuming and require large volumes of organic solvents. Modern techniques offer significant improvements in efficiency, yield, and environmental friendliness. For quaternary ammonium (B1175870) alkaloids like candicine, methods that can effectively handle their ionic nature are paramount.

Microwave-Assisted Extraction (MAE) has emerged as a powerful tool for extracting phenolic compounds and alkaloids from plant materials. This technique uses microwave energy to heat the solvent and sample, leading to rapid cell wall disruption and enhanced mass transfer of target analytes into the solvent. nih.govresearchgate.netresearchgate.netcetjournal.it Key parameters that are optimized in MAE include solvent type and polarity, solvent-to-solid ratio, irradiation power, and extraction time. nih.govspringernature.com For phenolic alkaloids, hydroalcoholic solutions are often employed to balance polarity for efficient extraction.

Ultrasound-Assisted Extraction (UAE) is another green extraction technique that utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, facilitating the release of intracellular contents. UAE is particularly suitable for the extraction of thermolabile compounds as it can be performed at lower temperatures. researchgate.net The efficiency of UAE is influenced by factors such as solvent choice, temperature, ultrasound power, and extraction time.

Other advanced methods applicable to this compound extraction include Pressurized Liquid Extraction (PLE) , which uses solvents at elevated temperatures and pressures to enhance extraction efficiency, and Supercritical Fluid Extraction (SFE) , which employs supercritical fluids like CO2, often with a polar co-solvent, for selective extraction.

Table 1: Comparison of Extraction Techniques for Alkaloids

Technique Principle Typical Solvents Extraction Time Advantages
Maceration Soaking plant material in a solvent Ethanol, Methanol, Water Days Simple, low cost
Soxhlet Extraction Continuous extraction with a cycling solvent Ethanol, Hexane Hours to Days Efficient for exhaustive extraction
Microwave-Assisted Extraction (MAE) Microwave heating of solvent and sample Ethanol/Water, Methanol/Water Minutes Rapid, reduced solvent use, higher yield
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls Ethanol, Methanol, Acetonitrile Minutes to Hours Fast, suitable for thermolabile compounds, improved yield
Pressurized Liquid Extraction (PLE) Elevated temperature and pressure Water, Ethanol, Methanol Minutes Fast, automated, reduced solvent use

High-Resolution Chromatographic Separation Techniques

Due to the complexity of plant extracts, high-resolution separation techniques are essential to isolate this compound from its precursors, isomers, and other related metabolites.

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry has become the gold standard for analyzing complex plant extracts. UPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.gov For the separation of polar, ionic compounds like this compound, reversed-phase chromatography with columns such as C18 is commonly used, often with mobile phase modifiers like formic acid or ammonium formate to improve peak shape and ionization efficiency.

Capillary Electrophoresis (CE) is a powerful technique for separating charged molecules based on their electrophoretic mobility in an electric field. diva-portal.orgmdpi.comresearchgate.nettechnologynetworks.comnih.gov As a quaternary ammonium salt, this compound is permanently positively charged, making it an ideal candidate for CE analysis. CE offers very high separation efficiency and requires minimal sample and solvent volumes. Coupling CE with mass spectrometry (CE-MS) provides a highly selective and sensitive method for the analysis of quaternary ammonium compounds in complex matrices. nih.govdiva-portal.org

Table 2: Exemplar UPLC-MS Conditions for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Detection Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Spectroscopic Methods for Structural Elucidation of Novel Metabolites/Analogues

The identification of novel this compound analogues or related metabolites relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the complete structural elucidation of complex organic molecules. youtube.com While a standard one-dimensional (1D) ¹H NMR spectrum provides information about the chemical environment of protons, 2D NMR experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) experiments are used to identify direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.orgnih.govpressbooks.pub

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying the positions of substituents. youtube.comcolumbia.edulibretexts.org

For a hypothetical novel this compound analogue, these techniques would allow researchers to determine the nature and position of any additional functional groups on the phenethylamine (B48288) skeleton.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Skeleton

Position ¹H Chemical Shift (ppm, multiplicity, J in Hz) ¹³C Chemical Shift (ppm)
1 - 129.5
2, 6 7.15 (d, 8.5) 130.5
3, 5 6.80 (d, 8.5) 115.8
4 - 156.0
7 (α-CH₂) 3.05 (t, 7.5) 35.0
8 (β-CH₂) 3.60 (t, 7.5) 68.0
N(CH₃)₃ 3.40 (s) 54.5

Note: These are predicted values and may vary depending on the solvent and specific analogue.

Mass Spectrometry-Based Profiling and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the targeted analysis and quantification of specific compounds in complex mixtures. researchgate.netresearchgate.netnih.gov In this method, the mass spectrometer performs two stages of mass analysis. In the first stage, the precursor ion (in this case, the molecular ion of this compound) is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations.

The fragmentation pattern of this compound in MS/MS is characteristic and can be used for its unambiguous identification. researchgate.netresearchgate.netnih.gov The development of a robust LC-MS/MS method is essential for pharmacokinetic studies, quality control of herbal products, and metabolomic profiling.

Table 4: Typical LC-MS/MS Parameters for this compound Quantification

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 180.1
Product Ion 1 (m/z) 121.1 (for quantification)
Product Ion 2 (m/z) 58.1 (for confirmation)
Collision Energy Optimized for specific instrument (e.g., 20 eV)
Dwell Time 100 ms

Applications in Metabolomics and Chemo-Taxonomic Studies

Metabolomics , the comprehensive analysis of all small-molecule metabolites in a biological system, is a powerful tool in plant science. mdpi.com By using techniques like UPLC-Q-TOF-MS, researchers can generate a detailed metabolic fingerprint of a plant. nih.govplu.mxnih.gov The presence and abundance of specific compounds, like this compound and its precursors (tyramine and hordenine), can serve as chemical markers. wikipedia.org

In chemo-taxonomic studies , these metabolic profiles are used to classify plants and understand their phylogenetic relationships. For example, analyzing the variation in this compound content across different cultivars of barley (Hordeum vulgare) can help in differentiating them and potentially correlating these chemical differences with specific genetic or phenotypic traits. nih.govmdpi.comresearchgate.net Similarly, the presence of this compound and related alkaloids in various Zanthoxylum species can provide valuable data for their taxonomic classification and understanding their evolutionary relationships. dntb.gov.uanih.govmdpi.com These studies contribute to a deeper understanding of plant biodiversity and the biosynthesis of specialized metabolites.

Ecological and Environmental Research Perspectives

Role in Plant-Environment Interactions and Chemical Ecology

Chemical ecology studies the chemically-mediated interactions between living organisms and their environment. wikipedia.org In this context, candicine serves as a key component of plant defense mechanisms, primarily against herbivores. smolecule.com Plants, being stationary, rely on a sophisticated chemical arsenal to deter predators and pathogens, and this compound is an effective weapon in this arsenal. nih.govnih.gov

The primary defensive action of this compound is its ability to induce neuromuscular blockade in herbivores that ingest it. smolecule.com This toxic effect acts as a powerful deterrent, reducing feeding pressure on plants that produce this alkaloid. smolecule.com The bitter taste of this compound also contributes to its role as a feeding deterrent. smolecule.com Its effectiveness is further amplified through synergistic interactions with other related alkaloids, such as hordenine (B123053), which are often found alongside this compound in plant tissues. smolecule.comcabidigitallibrary.org This combination creates a more complex and potent chemical defense system. smolecule.com

This compound's distribution is notable within the plant kingdom, particularly in the Cactaceae (cactus) and Rutaceae (citrus) families. smolecule.com For instance, the cactus Echinopsis candicans (formerly Trichocereus candicans), from which the compound derives its name, can contain up to 5% this compound by weight. wikipedia.org It is also found in other cacti like Trichocereus pasacana and in plants such as malted barley (Hordeum vulgare), where it was initially named "maltoxin". smolecule.comcabidigitallibrary.org The presence of such secondary metabolites is a crucial aspect of a plant's strategy to survive and thrive in its specific ecological niche. researchgate.netscirp.org

Allelopathic Properties and Inter-species Communication

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.govnih.gov These biochemicals, known as allelochemicals, can have inhibitory or stimulatory effects. nih.gov Research has indicated that this compound possesses allelopathic properties, specifically demonstrating an inhibitory effect on the growth of other plants. wikipedia.org

Table 1: Allelopathic Effects of this compound Iodide on Plant Growth

Beyond its direct impact on other plants, this compound may play a role in the broader context of inter-species communication. wikipedia.org Chemical signals are a fundamental mode of communication in ecosystems, mediating interactions between different species. nih.govresearchgate.net While direct evidence for this compound as a specific signaling molecule in complex ecological networks is still an emerging area of research, its role as a potent defensive compound inherently communicates the plant's unpalatability to herbivores. This chemical message can be "eavesdropped" upon by other organisms, influencing their behavior. wikipedia.org

Environmental Fate and Structure-Biodegradability Relationships

The environmental fate of a chemical compound describes its transport, transformation, and degradation in the environment. nih.govnih.gov While specific, extensive studies on the environmental fate of this compound are limited, its chemical structure provides clues about its likely behavior and biodegradability. wikipedia.org

This compound is a quaternary ammonium (B1175870) salt and a phenol. wikipedia.org Its key structural features that influence its environmental fate include:

Quaternary Ammonium Structure: This gives the molecule a permanent positive charge and high water solubility. wikipedia.orgsmolecule.com This solubility suggests that this compound is likely to be mobile in aqueous environments and soil water.

Phenolic Group: The presence of a hydroxyl group on a benzene ring makes it a phenol. Phenolic compounds are known to be susceptible to microbial degradation. nih.govresearchgate.net Various microorganisms possess enzymatic pathways to break down phenolic rings. researchgate.net

Phenethylamine (B48288) Skeleton: This core structure is common in many biologically active molecules.

The relationship between a molecule's structure and its biodegradability is a key area of environmental science. researchgate.netnih.gov Generally, features that can reduce biodegradability include high molecular weight, crosslinking, and the presence of certain functional groups that are resistant to microbial attack. researchgate.net this compound's relatively small size and the presence of the phenolic group suggest it is a likely candidate for biodegradation by soil and water microorganisms. frontiersin.org Fungi and bacteria, in particular, are known to degrade a wide variety of organic pollutants, including phenolic compounds and alkaloids. frontiersin.orgnih.gov The degradation process would likely involve enzymatic attack, potentially starting with the modification of the phenolic group or the breakdown of the ethylamine side chain. However, without specific studies, the exact degradation pathways and the half-life of this compound in various environmental compartments remain speculative.

Table 2: Chemical Compounds Mentioned

Emerging Research Directions and Future Scientific Inquiry

Identification of Novel Biological Targets and Pathways

While historically known for its effects on the neuromuscular junction, recent research has started to identify novel biological targets for candicine, suggesting a broader pharmacological profile. These discoveries open up new avenues for potential therapeutic applications.

One of the significant emerging areas is its antiviral activity. Research has identified this compound as a potent inhibitor of murine cytomegalovirus (MCMV), a member of the herpesvirus family. mcmaster.camcmaster.ca This finding suggests that this compound may interact with specific viral or host-cell proteins essential for viral replication, presenting a novel target for antiviral drug development.

Furthermore, advanced computational and systems biology approaches have implicated this compound in pathways related to neuropsychopharmacology. Network pharmacology studies, often conducted on complex herbal formulations containing this compound, have predicted that it interacts with key proteins involved in mood regulation. frontiersin.org Specifically, this compound is suggested to modulate the activity of the serotonin (B10506) transporter (SLC6A4) and Monoamine Oxidase A (MAOA), both of which are critical targets in the treatment of depression and are central to tryptophan metabolism. nih.govresearchgate.netresearchgate.net These findings point towards a potential role for this compound in modulating serotonergic and dopaminergic synaptic functions. nih.govdntb.gov.ua

The table below summarizes some of the novel biological targets and pathways being investigated for this compound.

Potential Target/PathwayAssociated Biological EffectResearch ApproachSource(s)
Murine Cytomegalovirus (MCMV)AntiviralIn vitro inhibition assays mcmaster.camcmaster.ca
Serotonin Transporter (SLC6A4)Neurotransmitter regulation; potential antidepressantNetwork pharmacology; metabolomics nih.govresearchgate.netresearchgate.net
Monoamine Oxidase A (MAOA)Neurotransmitter metabolism; potential antidepressantNetwork pharmacology; metabolomics nih.govresearchgate.netresearchgate.net
Tryptophan MetabolismModulation of neurotransmitter precursorsMetabolomics on complex formulas nih.gov
Acetylcholine (B1216132) Receptors (Nicotinic/Muscarinic)Neuromuscular blockade; ganglionic stimulationClassical pharmacology; electrophysiology tmc.edunih.govwikipedia.orgnih.gov

Biotechnological Approaches for Sustainable Production

The production of this compound has traditionally relied on extraction from plant sources or chemical synthesis. However, these methods can be inefficient and environmentally burdensome. Modern biotechnology offers promising alternatives for sustainable and scalable production through metabolic engineering.

This compound biosynthesis originates from the amino acid tyrosine. wikipedia.org In plants, the pathway involves the decarboxylation of tyrosine to tyramine (B21549), followed by a series of N-methylation steps catalyzed by specific enzymes like tyramine N-methyltransferase to first produce N-methyltyramine, then N,N-dimethyltyramine (hordenine), and finally the quaternary amine this compound. wikipedia.orgwikipedia.org

Future biotechnological production of this compound could be achieved by harnessing this biosynthetic pathway in microbial chassis such as yeast (Saccharomyces cerevisiae or Candida species) or bacteria (Escherichia coli). This metabolic engineering strategy would involve several key steps:

Pathway Reconstruction: Introducing the necessary genes for the entire biosynthetic pathway from a precursor like tyrosine into a microbial host. This includes the gene for tyrosine decarboxylase and the specific N-methyltransferases.

Enzyme Optimization: Enhancing the expression and activity of key enzymes to prevent the accumulation of intermediates and improve the final product yield. Techniques like codon optimization can be used to improve enzyme expression in the heterologous host. mdpi.com

Flux Optimization: Redirecting the host's metabolic flux towards the precursor, tyrosine, and through the engineered pathway. This can involve upregulating upstream pathways and downregulating competing pathways that drain precursors. nih.govplos.orgnih.gov

Fermentation Process Development: Optimizing fermentation conditions, such as media composition and environmental parameters, to maximize the productivity of the engineered microbial strain.

While specific research on the complete biotechnological production of this compound is still nascent, successful metabolic engineering of yeast and bacteria for other small molecule drugs and alkaloids demonstrates the feasibility of this approach. mdpi.comnih.gov

Systems Biology and Integrative Omics Studies

Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics) with computational modeling, provides a powerful framework for understanding the complex biological effects of compounds like this compound. frontiersin.orgnih.govdrugtargetreview.com This approach is particularly valuable for deciphering the mechanism of action of natural products, which often interact with multiple targets.

A notable application of this approach has been in the study of traditional herbal medicines where this compound is an active component. For instance, network pharmacology combined with metabolomics has been used to analyze the antidepressant effects of the Huang-Lian-Jie-Du Decoction (HLJDD). nih.govdntb.gov.ua In these studies, metabolomic analysis first identified this compound as one of several key bioactive ingredients. Subsequently, network pharmacology was used to construct a complex network of interactions between these ingredients, their predicted protein targets, and disease-related pathways. frontiersin.orgresearchgate.net

This integrative approach successfully predicted that this compound, along with other compounds like berberine (B55584) and baicalein, targets key proteins such as SLC6A4 and MAOA. nih.govresearchgate.net The analysis further revealed that the collective action of these compounds modulates crucial signaling pathways, including tryptophan metabolism and serotonergic synapse function, which are strongly implicated in depression. nih.govdntb.gov.ua

The table below outlines the application of systems biology in elucidating the role of this compound within a complex mixture.

Systems Biology ApproachKey Findings for this compoundImplicationSource(s)
Network PharmacologyIdentified potential protein targets (e.g., SLC6A4, MAOA, DRD, HTR) for this compound within a multi-compound formula.Helps to deconstruct the polypharmacology of a complex mixture and assign specific roles to individual components. frontiersin.orgnih.govdntb.gov.ua
MetabolomicsConfirmed the presence and relevance of this compound as a bioactive metabolite in a traditional medicine.Provides empirical evidence of the compound's contribution to the overall biological system. nih.gov
Integrative Pathway AnalysisLinked this compound and its predicted targets to specific biological pathways (e.g., tryptophan metabolism, serotonergic synapse).Provides a mechanistic hypothesis for the observed pharmacological effects (e.g., antidepressant activity). nih.govresearchgate.net

These studies highlight how systems biology and integrative omics can move beyond single-target investigations to provide a holistic understanding of this compound's mechanism of action, especially in the context of multi-component therapies. frontiersin.org

Development of this compound as a Research Tool for Mechanistic Probes

The well-defined pharmacological actions of this compound on specific receptor systems make it a valuable research tool for mechanistic studies. Its ability to selectively interact with components of the cholinergic nervous system allows it to be used as a probe to investigate and dissect complex physiological and pathological processes.

The primary utility of this compound as a research tool stems from its action on acetylcholine receptors (AChRs). wikipedia.org It exhibits nicotine-like properties, acting as a stimulant at autonomic ganglia and as a depolarizing neuromuscular blocking agent at the neuromuscular junction. metu.edu.tr This dual activity allows researchers to:

Probe Cholinergic Synaptic Function: By selectively activating nicotinic acetylcholine receptors, this compound can be used to study the downstream signaling events and physiological responses associated with cholinergic transmission in various tissues. nih.govnih.gov

Investigate Neuromuscular Transmission: Its ability to induce neuromuscular blockade can be employed to study the mechanisms of muscle contraction and paralysis, as well as to investigate disorders of the neuromuscular junction. tmc.edu

Differentiate Receptor Subtypes: The specific pharmacological profile of this compound can be compared with that of other cholinergic agonists and antagonists to help characterize the function of different nicotinic and muscarinic receptor subtypes in a given system.

More recently, the identification of its potential effects on monoamine transporters and enzymes like SLC6A4 and MAOA suggests a new application for this compound as a research probe. nih.govresearchgate.net It could be utilized in neuropharmacology research to investigate the intricate regulation of tryptophan metabolism and the interplay between cholinergic and monoaminergic systems, which are relevant to mood disorders and other neurological conditions.

Q & A

Q. Q1: What experimental methodologies are critical for characterizing Candicine’s molecular structure and purity in preclinical research?

Methodological Answer :

  • Analytical Techniques : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm molecular structure. For purity, employ high-performance liquid chromatography (HPLC) with UV-Vis or diode-array detection (DAD) .
  • Validation : Cross-reference spectral data with existing literature and databases like PubChem or Reaxys to resolve ambiguities. Ensure reproducibility by repeating analyses under standardized conditions .

Q. Q2: How can researchers design a robust literature review to identify gaps in this compound’s pharmacological mechanisms?

Methodological Answer :

  • Systematic Searches : Use Boolean operators in databases (PubMed, Scopus) with keywords like "this compound AND (pharmacokinetics OR receptor binding)". Filter for peer-reviewed studies published in the last decade .
  • Gap Identification : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize findings. Highlight contradictions in reported mechanisms (e.g., conflicting receptor affinity data) and propose hypotheses for validation .

Experimental Design & Execution

Q. Q3: What strategies optimize in vitro assays for assessing this compound’s cytotoxicity and selectivity in cancer cell lines?

Methodological Answer :

  • Cell Line Selection : Use panels of cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines to evaluate selectivity. Include positive controls (e.g., cisplatin) and account for batch variability .
  • Dose-Response Analysis : Perform 72-hour MTT assays with triplicate wells and IC50 calculations via nonlinear regression (e.g., GraphPad Prism). Validate results with alternative assays like Annexin V staining for apoptosis .

Q. Q4: How should researchers address variability in this compound’s solubility during formulation studies?

Methodological Answer :

  • Solubility Screening : Test solvents (DMSO, PBS, cyclodextrins) at physiological pH using shake-flask methods. Quantify solubility via UV spectrophotometry and correlate with partition coefficients (logP) .
  • Statistical Mitigation : Apply factorial design experiments to identify critical factors (e.g., temperature, co-solvents). Use ANOVA to assess significance and optimize formulations .

Data Analysis & Interpretation

Q. Q5: What statistical approaches resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots or Egger’s test .
  • Mechanistic Reconciliation : Use cheminformatics tools (e.g., molecular docking) to explore whether structural analogs or assay conditions (e.g., pH, ion concentration) explain divergent results .

Q. Q6: How can researchers validate computational predictions of this compound’s metabolic pathways experimentally?

Methodological Answer :

  • In Silico Tools : Predict metabolites using software like ADMET Predictor or GLORYx. Prioritize high-probability Phase I/II metabolites for synthesis .
  • In Vitro Validation : Incubate this compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare fragmentation patterns with synthetic standards .

Advanced Research Challenges

Q. Q7: What experimental controls are essential for distinguishing this compound’s direct target engagement from off-target effects?

Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure displacement in target proteins (e.g., kinases, GPCRs). Include negative controls (e.g., scrambled peptides) .
  • Genetic Knockdown : Apply siRNA or CRISPR-Cas9 to silence putative targets. Correlate reduced expression with diminished bioactivity to confirm specificity .

Q. Q8: How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

Methodological Answer :

  • Data Integration : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overlapping networks .
  • Network Pharmacology : Construct interaction networks linking this compound’s targets to disease pathways (e.g., apoptosis, angiogenesis). Validate hubs via gene set enrichment analysis (GSEA) .

Ethical & Reproducibility Considerations

Q. Q9: What protocols ensure reproducibility in this compound’s in vivo efficacy studies?

Methodological Answer :

  • Animal Models : Standardize strains (e.g., BALB/c vs. C57BL/6), age, and housing conditions. Report ARRIVE guidelines compliance .
  • Blinded Analysis : Randomize treatment groups and use third-party personnel for data collection. Archive raw data (e.g., tumor measurements, histopathology) in repositories like Figshare .

Q. Q10: How should researchers address conflicting data on this compound’s toxicity thresholds in peer-reviewed literature?

Methodological Answer :

  • Dose-Escalation Reanalysis : Recalculate NOAEL/LOAEL using unified metrics (e.g., mg/kg/day). Compare species-specific ADME profiles to contextualize disparities .
  • Transparency : Publish negative results and detailed protocols in open-access platforms (e.g., Zenodo) to mitigate selective reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.